
2-氯-3-(氯甲基)吡嗪
描述
2-Chloro-3-(chloromethyl)pyrazine is a pyridine derivative . It has a molecular weight of 163.01 and its IUPAC name is 2-chloro-3-(chloromethyl)pyrazine .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(chloromethyl)pyrazine is C5H4Cl2N2 . The InChI code for this compound is 1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 .
Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)pyrazine is a liquid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 229.6±35.0 °C at 760 mmHg . The flash point is 114.7±11.5 °C .
科学研究应用
光电材料开发
吡嗪衍生物(如 2-氯-3-(氯甲基)吡嗪)在有机光电材料的开发中发挥着至关重要的作用。通过无金属和金属催化的胺化反应区域选择性合成二吡咯并吡嗪 (DPP) 衍生物涉及二卤代吡咯并吡嗪,从而创造出具有有希望的光学和热性质的有机材料,用于光电应用 (Meti, Lee, Yang, & Gong, 2017).
生物活性与 DNA 相互作用
研究表明,吡嗪衍生物表现出广泛的生物活性。例如,氯肼吡嗪对 DNA 表现出很高的亲和力,并且已证明对人皮肤角质细胞无毒,表明其在临床应用中的潜力。这项研究突出了此类化合物的亲水性及其与 DNA 的相互作用,有助于理解它们的理化和细胞毒性 (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
吡嗪缩醛的合成
已经研究了 2,5-双(氯甲基)吡嗪与醇钠反应合成吡嗪缩醛。这项研究提供了在碱性条件下吡嗪缩醛合成机理的见解,展示了吡嗪衍生物在化学合成中的多功能性 (Eda, Odazaki, Mizutani, Ito, & Kawato, 2008).
抗病毒特性
吡嗪衍生物(包括 5-氯-N-(3-硝基苯基)吡嗪-2-甲酰胺)已因其抗病毒特性而受到研究。这些研究涉及光谱和量子化学分析,揭示了它们的分子结构、振动频率和与抗病毒靶标的相互作用。此类研究强调了吡嗪衍生物在开发新抗病毒药物中的潜力 (Sebastian, Al-Alshaikh, El-Emam, Panicker, Zítko, Doležal, & Vanalsenoy, 2016).
配位聚合物和异构现象
已经对吡嗪衍生物的配位聚合物进行了研究,重点关注于 2,5-双(2-吡啶基甲基硫代甲基)吡嗪等化合物中的结构和异构现象。这项研究为基于吡嗪的配体的配位模式和超分子排列提供了有价值的见解,这在无机化学领域具有重要意义 (Caradoc-Davies, Hanton, & Henderson, 2001).
安全和危害
属性
IUPAC Name |
2-chloro-3-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZWZWIEBRCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618136 | |
| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)pyrazine | |
CAS RN |
45660-95-5 | |
| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(chloromethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





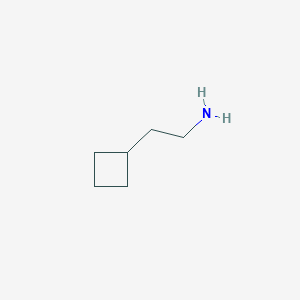
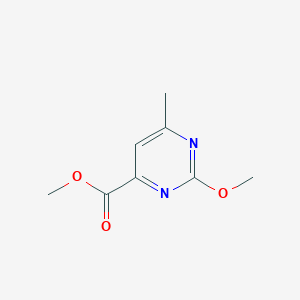
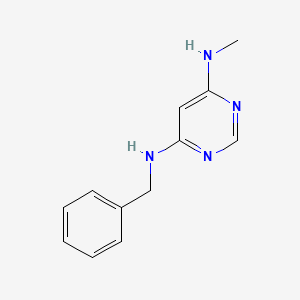
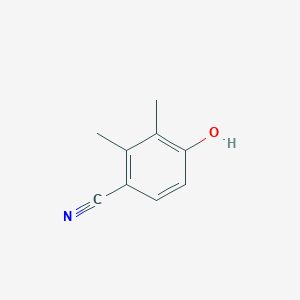
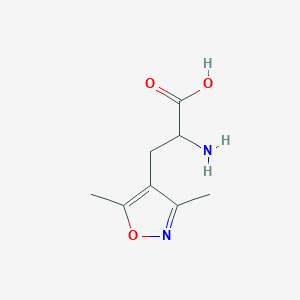


![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
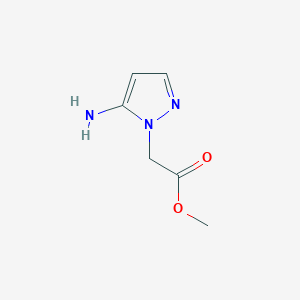
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)